2-(2,6-Dimethoxybenzoyl)oxazole

カタログ番号 B1325497

CAS番号:

898784-36-6

分子量: 233.22 g/mol

InChIキー: KAWXFKOIRDUKCM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

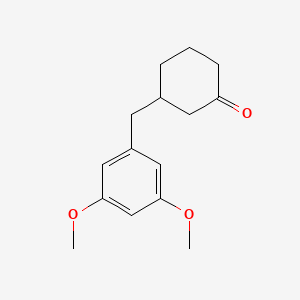

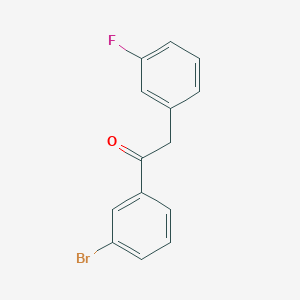

2-(2,6-Dimethoxybenzoyl)oxazole, also known as DMBO, is a chemical compound that has been of great interest to researchers due to its unique properties and potential applications. It has a linear formula of C12H11NO2 .

Synthesis Analysis

The synthesis of oxazole rings, such as 2-(2,6-Dimethoxybenzoyl)oxazole, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

The molecular formula of 2-(2,6-Dimethoxybenzoyl)oxazole is C12H11NO4. The molecular weight is 233.22 g/mol.Chemical Reactions Analysis

Oxazoles are five-membered aromatic heterocyclic compounds with an oxygen and nitrogen atom in positions 1 and 3, respectively . These azo compounds and thiazoles have incredible versatility and can act as synthetic and pharmaceutical intermediates .Physical And Chemical Properties Analysis

The density of 2-(2,6-Dimethoxybenzoyl)oxazole is 1.217g/cm3 . The boiling point is 405.5ºC at 760 mmHg .科学的研究の応用

Synthesis and Chemical Properties

- Oxazole compounds, including 2-(2,6-Dimethoxybenzoyl)oxazole, show a wide range of biological activities due to their ability to bind with various enzymes and receptors. They have been frequently employed in the treatment of diseases and have significant potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

- Oxazole derivatives are synthesized through various methods, one of which involves the use of serine-derived oxazoles and cyclodehydration reactions. These methods provide a framework for producing related oxazole derivatives (Rizzo, Anderson, Heinz, Hoying, & Panetta, 2000).

Applications in Material Science

- Benzobisoxazoles, a related class of compounds, have been synthesized and studied for their optical and electronic properties. Adjustments in structural modifications allow for alterations in their HOMO, LUMO, and bandgap levels (Tlach, Tomlinson, Ryno, Knoble, Drochner, Krager, & Jeffries‐EL, 2013).

- Oxazole-based heterocycles have been researched for their luminescent properties, with oxazole derivatives displaying higher photoluminescence efficiencies than imidazole analogues (Eseola, Li, Sun, Zhang, Xiao, & Woods, 2011).

Analytical Chemistry Applications

- Oxazole rings have been used in photooxidation processes in thin films, utilizing various dyes as photosensitizers. This process is applicable in photoresist technology for development in aqueous solutions of amines (Ito, Ikeda, & Ichimura, 1993).

Role in Drug Synthesis and Characterization

- The synthesis of oxazole compounds has been pivotal in creating drugs with anticonvulsant properties. For instance, a study synthesized 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, evaluating their anticonvulsant effect and neurotoxicity (Wei, Wu, Sun, Chai, & Quan, 2010).

Electrochemical Studies

- The electrochemical behavior of oxazoles has been studied through spectroelectrochemical methods, providing insights into their electron donor abilities and applications in pharmaceutical and agricultural chemistry (Hernández Herrera, Morales, Gómez Lara, Collazos Reina, Avendaño, & Dector, 2022).

特性

IUPAC Name |

(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWXFKOIRDUKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642118 |

Source

|

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxybenzoyl)oxazole | |

CAS RN |

898784-36-6 |

Source

|

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

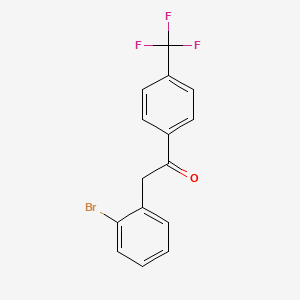

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

898784-18-4

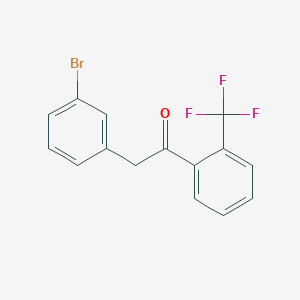

2-(3-Bromophenyl)-2'-trifluoromethylacetophenone

898784-19-5

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

898784-21-9

2-(4-Bromophenyl)-4'-trifluoromethylacetophenone

898784-27-5

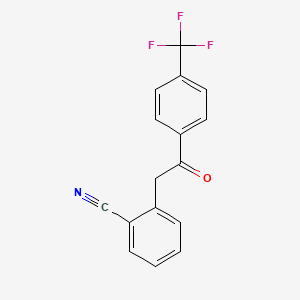

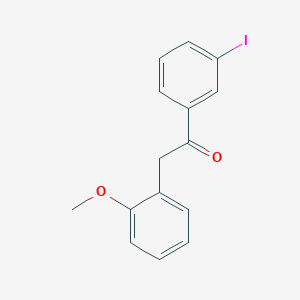

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)